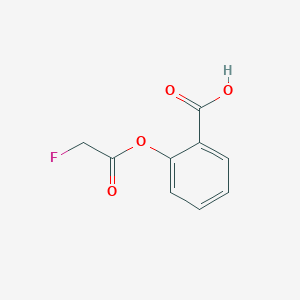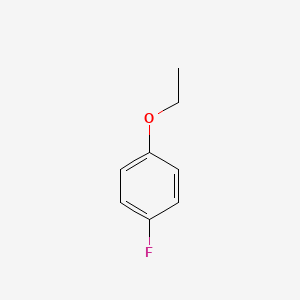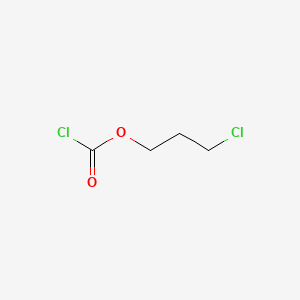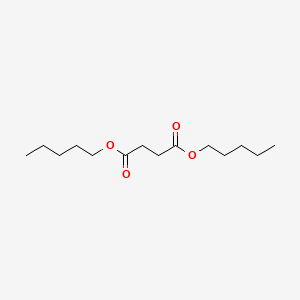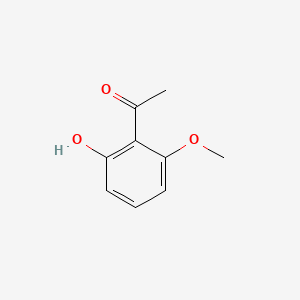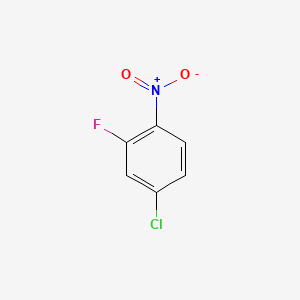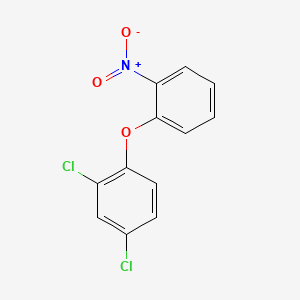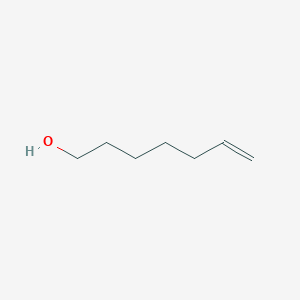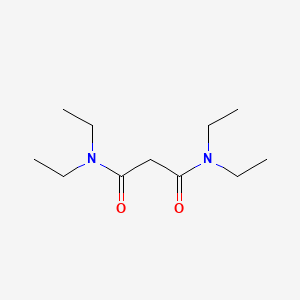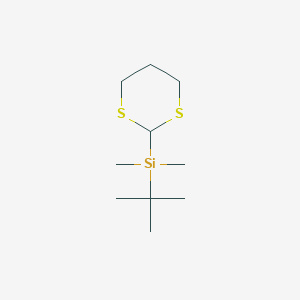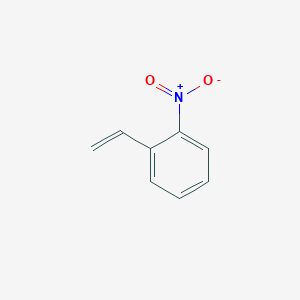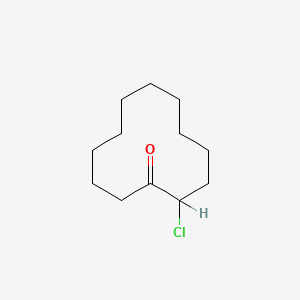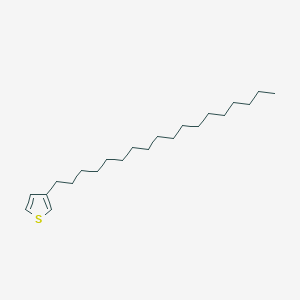
Indium(3+) tetrafluoroborate(1-)
Overview
Description
Indium(3+) tetrafluoroborate(1-) is an inorganic compound with the chemical formula In(BF4)3. It is a white crystalline solid that is soluble in water and polar solvents. This compound is known for its high thermal stability, low toxicity, and high solubility in organic solvents.
Mechanism of Action
Target of Action
Indium(3+) Tetrafluoroborate(1-) is a chemical compound that is often used in various industrial applications. The primary targets of Indium(3+) Tetrafluoroborate(1-) are typically inorganic and organic compounds, especially those that require a weakly coordinating anion .
Mode of Action
The mode of action of Indium(3+) Tetrafluoroborate(1-) is primarily through its interaction with its targets. As a weakly coordinating anion, it is often assumed that the cation is the reactive agent and the tetrahedral anion is inert . This inertness is due to two factors: its symmetry, which distributes the negative charge equally over four atoms, and its composition of highly electronegative fluorine atoms, which diminish the basicity of the anion .
Biochemical Pathways
It is known that the compound is often used to isolate highly electrophilic cations . This suggests that it may play a role in pathways involving these cations.
Pharmacokinetics
It is known that salts of tetrafluoroborate are often more soluble in organic solvents than the related nitrate or halide salts . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
Given its use in isolating highly electrophilic cations , it may play a role in facilitating certain chemical reactions.
Action Environment
The action of Indium(3+) Tetrafluoroborate(1-) can be influenced by environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents could impact its efficacy . Additionally, its stability towards hydrolysis and other chemical reactions could be influenced by the presence of extremely reactive cations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(3+) tetrafluoroborate(1-) can be prepared using a diaphragm electrolysis method. This involves the electrolysis of indium metal in a solution containing tetrafluoroboric acid (HBF4) .
Industrial Production Methods: The industrial production of indium(3+) tetrafluoroborate(1-) typically involves the reaction of indium salts with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Indium(3+) tetrafluoroborate(1-) primarily undergoes substitution reactions. It can also participate in complex formation reactions with various ligands.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the use of nucleophiles such as halides or other anions.
Complex Formation: Indium(3+) tetrafluoroborate(1-) can form complexes with ligands such as phosphines, amines, and other donor molecules.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce indium halides, while complex formation can yield various indium-ligand complexes .
Scientific Research Applications
Indium(3+) tetrafluoroborate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: Indium(3+) tetrafluoroborate(1-) is used in the preparation of indium-based radiopharmaceuticals for imaging and diagnostic purposes.
Medicine: It is utilized in the development of new drugs and therapeutic agents due to its low toxicity and high stability.
Industry: The compound is used in electrochemical systems, including batteries and fuel cells, due to its high solubility and stability in organic solvents
Comparison with Similar Compounds
Tetrafluoroborate Anion (BF4-): This anion is commonly used in various chemical reactions and is known for its weakly coordinating nature.
Hexafluorophosphate (PF6-): Similar to tetrafluoroborate, hexafluorophosphate is used as a weakly coordinating anion in many chemical processes.
Hexafluoroantimonate (SbF6-): Another weakly coordinating anion, often used in similar applications as tetrafluoroborate
Uniqueness: Indium(3+) tetrafluoroborate(1-) is unique due to its combination of high thermal stability, low toxicity, and high solubility in organic solvents. These properties make it particularly useful in applications where stability and solubility are critical factors.
Properties
IUPAC Name |
indium(3+);tritetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BF4.In/c3*2-1(3,4)5;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMBULYIJOMTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3F12In | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885400 | |
| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27765-48-6 | |
| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027765486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium(3+) tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


